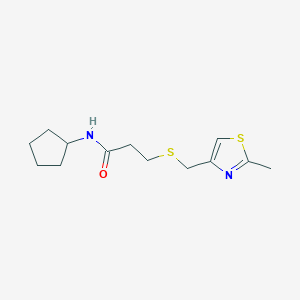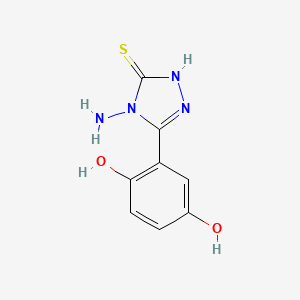
2-(Dimethoxymethyl)-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethoxymethyl)-1H-pyrrole is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. The presence of the dimethoxymethyl group at the 2-position of the pyrrole ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethoxymethyl)-1H-pyrrole typically involves the reaction of pyrrole with formaldehyde dimethyl acetal under acidic conditions. The reaction proceeds via electrophilic substitution, where the dimethoxymethyl group is introduced at the 2-position of the pyrrole ring. The reaction conditions often include the use of a strong acid catalyst such as hydrochloric acid or sulfuric acid, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous feeding of reactants into a reactor, maintaining optimal reaction conditions, and efficient separation and purification of the product. The use of advanced catalytic systems and automated control of reaction parameters ensures high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethoxymethyl)-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different functional groups.
Reduction: Reduction reactions can convert the dimethoxymethyl group to other functional groups such as hydroxymethyl.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents at various positions on the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
2-(Dimethoxymethyl)-1H-pyrrole has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a pharmacophore in medicinal chemistry.
Industry: It finds applications in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2-(Dimethoxymethyl)-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the dimethoxymethyl group influences its binding affinity and specificity, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxymethyl-1H-pyrrole
- 2-Ethoxymethyl-1H-pyrrole
- 2-(Dimethoxymethyl)-1H-indole
Uniqueness
2-(Dimethoxymethyl)-1H-pyrrole is unique due to the presence of the dimethoxymethyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its unique structure allows for specific interactions with molecular targets, making it valuable in various research applications.
Properties
Molecular Formula |
C7H11NO2 |
|---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
2-(dimethoxymethyl)-1H-pyrrole |
InChI |
InChI=1S/C7H11NO2/c1-9-7(10-2)6-4-3-5-8-6/h3-5,7-8H,1-2H3 |
InChI Key |
JXOFNZMMYPSEAJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=CC=CN1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




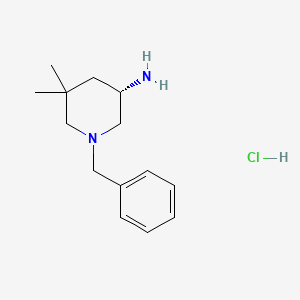
![7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-c]pyridine](/img/structure/B14900142.png)
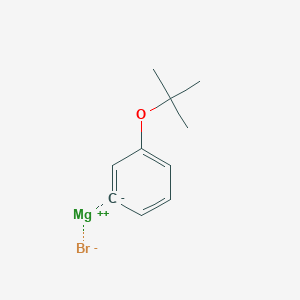
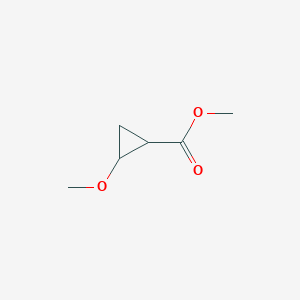
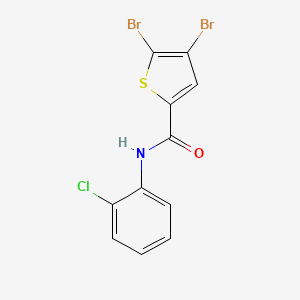

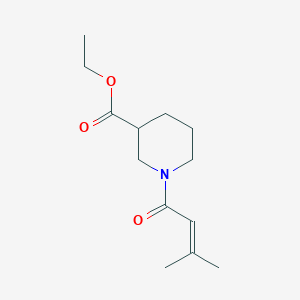
![2-(2-((tert-Butyldimethylsilyl)oxy)phenyl)-1-(4,6-dimethoxybenzo[d][1,3]dioxol-5-yl)prop-2-en-1-one](/img/structure/B14900194.png)
